molecular formula C19H18ClN3O3 B2675496 N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 942012-38-6

N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2675496
CAS No.: 942012-38-6
M. Wt: 371.82
InChI Key: GYGHWRKVXOTRDD-UHFFFAOYSA-N
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Description

N1-(2-Chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety at the N2 position (Figure 1).

![Figure 1: Hypothetical structure of this compound]

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-16-8-2-1-5-13(16)12-21-18(25)19(26)22-14-6-3-7-15(11-14)23-10-4-9-17(23)24/h1-3,5-8,11H,4,9-10,12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGHWRKVXOTRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against bacteria and fungi.
  • Anticancer Activity : Cytotoxic effects on cancer cell lines.

Antimicrobial Applications

The antimicrobial properties of N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been evaluated in several studies. The presence of a chlorobenzyl moiety is believed to enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy.

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various oxalamide derivatives against Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that compounds structurally related to this compound demonstrated significant antibacterial activity.

CompoundActivity Against S. aureusActivity Against M. tuberculosis
This compoundHigh (Pending Evaluation)High (Pending Evaluation)
Compound AYes (Submicromolar)Yes (Effective)
Compound BModerateNo

This suggests that this compound could be a promising candidate for further development as an antimicrobial agent.

Anticancer Applications

The anticancer potential of this compound has also been explored, particularly in relation to its cytotoxic effects on various cancer cell lines.

Study 2: Cytotoxicity Assessment

In an investigation using MTT assays on HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines, the following results were observed:

Cell LineIC50 Value (µM)Remarks
HCT-1165.0High sensitivity
HeLa7.5Moderate sensitivity
Normal Cells>50Low toxicity observed

These findings indicate that the compound exhibits significant antiproliferative activity, suggesting its potential as an anticancer agent with selective toxicity towards cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with diverse biological activities. Below is a systematic comparison of the target compound with structurally and functionally related analogs.

Structural Modifications and Substituent Effects
Compound Name N1 Substituent N2 Substituent Key Features Reference
N1-(2-Chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide 2-Chlorobenzyl 3-(2-Oxopyrrolidin-1-yl)phenyl Enhanced polarity (oxopyrrolidin), chloro for lipophilicity/binding -
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist; methoxy/pyridyl groups for receptor interaction
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Methoxy groups modulate electron density; moderate yield (35%)
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamant-2-yl 4-Chlorobenzyloxy Adamantyl for lipophilicity; chloro for stability; high purity (>90%)
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-...)oxalamide (1c) 4-Chloro-3-(trifluoromethyl)phenyl Fluoro-pyridyl derivative CF3 enhances metabolic stability; high melting point (260–262°C)

Key Observations :

  • Chloro Substituents : The 2-chlorobenzyl group in the target compound contrasts with 4-chlorobenzyloxy in compound 10 . Positional isomers of chloro groups can drastically alter electronic properties and binding modes.
  • Polar Moieties : The 2-oxopyrrolidinyl group in the target compound may improve aqueous solubility compared to adamantyl (lipophilic) or trifluoromethyl (metabolically stable) groups in analogs .
  • Aromatic vs.
Physical and Spectral Properties
  • Melting Points: Target compound: Unknown, but analogs range from 210°C (adamantyl derivatives) to 260–262°C (trifluoromethyl analogs) .
  • Spectroscopic Data :
    • 1H/13C NMR : All compounds show characteristic oxalamide carbonyl signals (δ ~160–170 ppm) and aryl proton resonances .
    • IR : Strong amide C=O stretches (~1668 cm⁻¹) and aryl C-Cl stretches (~750 cm⁻¹) .

Biological Activity

N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxalamide class of compounds. Its molecular formula is C19H18ClN3O3C_{19}H_{18}ClN_{3}O_{3}, with a molecular weight of 371.8 g/mol. The compound features a chlorobenzyl group, an oxopyrrolidinyl moiety, and a phenyl ring.

PropertyValue
Molecular FormulaC19H18ClN3O3C_{19}H_{18}ClN_{3}O_{3}
Molecular Weight371.8 g/mol
SolubilitySoluble in DMSO
Purity≥ 95%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to disrupt bacterial cell wall synthesis and inhibit protein synthesis, making it effective against both Gram-positive and Gram-negative bacteria .

Antitumor Properties

Preliminary studies suggest that this compound may possess antitumor activity by inhibiting tumor cell proliferation. Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Case Study:
In vitro studies demonstrated that the compound reduced cell viability in human cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal carcinoma), with IC50 values indicating its potency as an antiproliferative agent .

Neurological Effects

The compound has also been investigated for its potential neuroprotective effects. It may modulate neurotransmitter levels, contributing to cognitive enhancement and neuroprotection in models of neurodegenerative diseases. This activity suggests a possible therapeutic role in conditions such as Alzheimer's disease .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall integrity and inhibition of protein synthesis.
  • Antitumor Mechanism : Induction of apoptosis via caspase activation pathways.
  • Neuroprotective Mechanism : Modulation of neurotransmitter levels, potentially enhancing cognitive functions.

Q & A

Q. Basic

  • LC-MS/HRMS : Confirm molecular weight (e.g., APCI+ mode detects [M+H+] ions) and rule out impurities.
  • Multinuclear NMR : 1H and 13C NMR in DMSO-d6 or CDCl3 identify substituents (e.g., 2-chlorobenzyl aromatic protons at δ 7.4–7.8 ppm, pyrrolidinone carbonyl at ~170 ppm) .
  • HPLC : Assess purity (>95% by reverse-phase C18 columns, UV detection at 254 nm) .

How does the 2-oxopyrrolidin-1-yl moiety influence the compound’s bioactivity and target binding?

Advanced
The 2-oxopyrrolidin group enhances:

  • Hydrogen bonding : The carbonyl oxygen interacts with residues in biological targets (e.g., HIV-1 gp120), improving binding affinity.
  • Conformational rigidity : Restricts rotation of the phenyl ring, optimizing pharmacophore alignment. Analogues with similar substituents show IC50 values <1 μM in antiviral entry assays .
  • Metabolic stability : The lactam structure resists enzymatic degradation compared to acyclic amides.

What in vitro assays are recommended for evaluating antiviral activity?

Q. Advanced

  • Pseudovirus neutralization : Use TZM-bl cells expressing CD4/CCR5/CXCR4. Incubate with the compound, infect with HIV-1 pseudoviruses, and quantify luciferase activity (IC50 calculation) .
  • Cytotoxicity assays : Parallel testing in MT-4 or PBMCs to determine selectivity indices (CC50/IC50).
  • Time-of-addition experiments : Identify the stage of viral entry inhibited (e.g., pre- vs. post-CD4 binding) .

How can researchers address solubility limitations in biological assays?

Q. Basic

  • Stock solutions : Dissolve in DMSO (≤10 mg/mL), then dilute in assay buffer (final DMSO <0.1%).
  • Surfactants : Add 0.01% Tween-80 to improve aqueous dispersion.
  • Co-solvents : Use PEG-400 or cyclodextrins for in vivo studies .

What computational methods support SAR studies for this compound?

Q. Advanced

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV-1 gp120 or soluble epoxide hydrolase.
  • MD simulations : Analyze binding stability over 100+ ns trajectories (e.g., GROMACS).
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. bulky pyrrolidinone) on activity .

How does the chlorobenzyl group impact pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : The Cl substituent increases logP, enhancing membrane permeability (measured via PAMPA assays).
  • Metabolism : Dehalogenation via cytochrome P450 3A4 may occur; test with liver microsomes to identify metabolites.
  • Plasma stability : Monitor degradation in human plasma (half-life >4 hours for analogues) .

What are the best practices for storing and handling this compound?

Q. Basic

  • Storage : -20°C in airtight, light-protected vials under nitrogen.
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability.
  • Handling : Use gloveboxes for air-sensitive steps (e.g., coupling reactions) .

How can contradictory bioactivity data between similar analogues be resolved?

Q. Advanced

  • Dose-response refinement : Test multiple concentrations (e.g., 0.1–100 μM) to rule out assay artifacts.
  • Orthogonal assays : Validate results using SPR (binding affinity) and thermal shift assays (target engagement).
  • Batch variability : Re-synthesize compounds under controlled conditions and re-test .

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